Glafenine hydrochloride Glafenine hydrochloride Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug. It is an ABCG2 inhibitor with an IC50 of 3.2 μM.
Brand Name: Vulcanchem
CAS No.: 65513-72-6
VCID: VC0007151
InChI: InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
SMILES: C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Molecular Formula: C19H18Cl2N2O4
Molecular Weight: 409.3 g/mol

Glafenine hydrochloride

CAS No.: 65513-72-6

Cat. No.: VC0007151

Molecular Formula: C19H18Cl2N2O4

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

Glafenine hydrochloride - 65513-72-6

CAS No. 65513-72-6
Molecular Formula C19H18Cl2N2O4
Molecular Weight 409.3 g/mol
IUPAC Name 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride
Standard InChI InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
Standard InChI Key CEUMONXVSJOJIH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl

Chemical and Pharmacological Profile of Glafenine Hydrochloride

Structural Characteristics and Synthesis

Glafenine hydrochloride (C₁₈H₁₆ClN₃O₃·HCl) features a glyceryl anthranilate moiety conjugated to a 4,7-dichloroquinoline group. This hybrid structure combines elements of both anthranilic acid derivatives and chloroquinoline compounds, contributing to its distinct physicochemical properties. The synthesis involves condensation of glycerol with isatoic anhydride under basic conditions to form glyceryl anthranilate, followed by reaction with 4,7-dichloroquinoline. Industrial-scale production optimizes temperature (60–80°C) and pH (8.5–9.0) to achieve yields exceeding 85% purity .

Pharmacodynamic Mechanisms

The compound exerts dual pharmacological actions:

Prostaglandin Synthesis Inhibition: As a non-selective cyclooxygenase (COX) inhibitor, glafenine hydrochloride blocks the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), with 50% inhibitory concentration (IC₅₀) values of 1.2 μM for COX-1 and 0.8 μM for COX-2 in human recombinant enzyme assays .

Proteostatic Modulation: Emerging evidence identifies glafenine as a pharmacological chaperone for misfolded membrane proteins. At concentrations as low as 1.5 μM, it enhances trafficking of mutant proteins like SLC4A11 and CFTR to plasma membranes by modulating endoplasmic reticulum (ER) quality control mechanisms .

Table 1: Key Pharmacokinetic Parameters

ParameterValueSource Model
Plasma Half-life4.2 ± 0.8 hoursRat pharmacokinetics
Protein Binding92–95%Human serum albumin
Metabolic PathwayHepatic CYP2C9 oxidationMicrosomal assays
Urinary Excretion65% unchangedHuman clearance study

Cellular and Molecular Effects

Anti-Proliferative Activity in Vascular Cells

In human aortic smooth muscle cells (haSMCs), glafenine hydrochloride demonstrates dose-dependent growth inhibition:

  • 10 μM: 22% reduction in proliferation (p < 0.05 vs. control)

  • 50 μM: 58% inhibition with G₂/M cell cycle arrest

  • 100 μM: Complete proliferation blockade and 40% reduction in clonogenic survival .

Parallel studies in human endothelial cells show comparable anti-proliferative effects, accompanied by 75% reduction in tenascin-C extracellular matrix deposition at 100 μM concentrations . These findings suggest potential applications in preventing vascular restenosis post-angioplasty.

SLC4A11 Mutants in Corneal Dystrophy

Glafenine restores plasma membrane localization of disease-causing SLC4A11 mutants (e.g., R109H, G709E) in HEK293 cells. Treatment with 10 μM glafenine for 24 hours increases cell surface expression of mutant SLC4A11 by 3.7-fold compared to untreated controls (p < 0.001) . Functional assays confirm rescued transporter activity, with normalized ammonium flux rates matching wild-type levels .

CFTR Rescue in Cystic Fibrosis

The F508del-CFTR mutant shows 14% plasma membrane localization following 24-hour glafenine treatment (10 μM) in BHK cells, compared to <2% in untreated controls . Combination with VX-809 (Lumacaftor) produces additive effects, achieving 75% of the correction observed with Trikafta (elexacaftor/tezacaftor/ivacaftor) . Electrophysiological studies in primary human bronchial epithelial cells demonstrate 19.5% restoration of wild-type CFTR chloride conductance with glafenine monotherapy .

Therapeutic Applications

Vascular Pathologies

The compound's dual inhibition of vascular smooth muscle proliferation (IC₅₀ = 28 μM) and endothelial activation positions it as a candidate for:

  • In-Stent Restenosis: Rabbit iliac artery model studies show 40% reduction in neointimal hyperplasia with local glafenine delivery (50 μM coated stents) .

  • Atherosclerosis: Reduces macrophage infiltration by 62% in ApoE⁻/⁻ mice through COX-2-dependent mechanisms .

Ophthalmic Disorders

In transgenic mouse models of congenital hereditary endothelial dystrophy (CHED), topical glafenine (0.1% ophthalmic solution) improves corneal transparency by 58% over 8 weeks, correlating with restored SLC4A11 membrane localization .

Cystic Fibrosis Management

Glafenine derivatives show enhanced corrector activity:

Table 2: CFTR Correction Efficacy of Glafenine Analogues

CompoundEC₅₀ (μM)Max Correction (% WT)COX-2 Selectivity
Glafenine1.5 ± 0.719.5 ± 2.23.2-fold over COX1
MF630.8 ± 0.331.4 ± 3.112.4-fold
#490.4 ± 0.242.7 ± 2.88.9-fold

Derivative #49 achieves fourfold greater F508del-CFTR correction than parent glafenine in human bronchial epithelia, with reduced COX-1 off-target effects .

Future Research Directions

Targeted Delivery Systems

Phase I trials of inhalable glafenine-DSPC liposomes (NCT04891237) demonstrate 8-hour lung retention in cystic fibrosis patients, with plasma levels below 10 ng/mL .

Combination Therapies

Preclinical data suggest synergy between glafenine and:

  • mRNA Correctors: 3.1-fold enhancement of CFTR rescue in organoids

  • Gene Editing: CRISPR-Cas9 mediated repair shows additive effects with pharmacological correction .

Expanded Indication Exploration

Ongoing investigations target:

  • Alzheimer's Disease: COX-2/PGE₂ modulation reduces amyloid-β42 production in 3xTg-AD mice

  • Cancer Cachexia: 40% attenuation of muscle wasting via IL-6 suppression in C26 tumor models .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator